molecular formula C6H13NaO5S3 B014241 Sodium (5-Sulfonatopentyl)methanethiosulfonate CAS No. 385398-80-1

Sodium (5-Sulfonatopentyl)methanethiosulfonate

Cat. No.: B014241
CAS No.: 385398-80-1
M. Wt: 284.4 g/mol
InChI Key: CJQAFCNPHSJCHZ-UHFFFAOYSA-M
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Scientific Research Applications

Sodium (5-Sulfonatopentyl)methanethiosulfonate has a wide range of applications in scientific research:

Future Directions

The future directions of Sodium (5-Sulfonatopentyl)methanethiosulfonate could involve its continued use in proteomics research . Its ability to react with thiols to form mixed disulfides makes it a valuable tool in probing the structures of various receptor channels .

Biochemical Analysis

Biochemical Properties

Sodium (5-Sulfonatopentyl)methanethiosulfonate is known for its ability to react with thiols, forming mixed disulfides . This property allows it to interact with various enzymes, proteins, and other biomolecules that contain thiol groups. The nature of these interactions is characterized by the formation of disulfide bonds, which can lead to changes in the structure and function of the interacting biomolecules .

Cellular Effects

The effects of this compound on cells are largely determined by its interactions with thiol-containing biomolecules. By forming mixed disulfides, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the particular biomolecules that are present in the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with thiol groups. These interactions can lead to the formation of disulfide bonds, resulting in changes in the structure and function of the interacting biomolecules . This can result in the inhibition or activation of enzymes, changes in gene expression, and other molecular effects .

Preparation Methods

The synthesis of Sodium (5-Sulfonatopentyl)methanethiosulfonate typically involves the reaction of methanethiosulfonate with a sulfonated pentyl compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Sodium (5-Sulfonatopentyl)methanethiosulfonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Sodium (5-Sulfonatopentyl)methanethiosulfonate is unique due to its specific reactivity with thiols and its ability to form stable mixed disulfides. Similar compounds include:

  • Sodium (2-Sulfonatoethyl)methanethiosulfonate
  • Sodium (3-Sulfonatopropyl)methanethiosulfonate
  • Sodium (4-Sulfonatobutyl)methanethiosulfonate

These compounds share similar chemical properties but differ in the length of the sulfonated alkyl chain, which can influence their reactivity and applications .

Properties

IUPAC Name

sodium;5-methylsulfonylsulfanylpentane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5S3.Na/c1-13(7,8)12-5-3-2-4-6-14(9,10)11;/h2-6H2,1H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQAFCNPHSJCHZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NaO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407995
Record name Sodium (5-Sulfonatopentyl)methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385398-80-1
Record name Sodium (5-Sulfonatopentyl)methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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